1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-
Description
1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- (CAS 2719-05-3) is a bis-acetamide derivative featuring a methylene-bridged diphenylene core and piperidine substituents. This compound belongs to a broader class of symmetrical bis-acetamides, which are characterized by two acetamide groups linked via aromatic spacers.
Properties
IUPAC Name |
2-piperidin-1-yl-N-[4-[[4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c32-26(20-30-15-3-1-4-16-30)28-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)29-27(33)21-31-17-5-2-6-18-31/h7-14H,1-6,15-21H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGRJCRSQRIYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073575 | |
| Record name | 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59635-96-0 | |
| Record name | 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059635960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of piperidineacetamide with a methylenedi-4,1-phenylene compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. Industrial production methods may involve scaling up these reactions in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Organic Synthesis
1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. Here are some specific applications:
- Synthesis of Pharmaceuticals : The compound can be utilized to create intermediates for pharmaceutical drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
- Ligand Development : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biological Studies
Research has indicated potential biological activities associated with 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-. Some key findings include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as antibacterial agents.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it is being investigated for potential effects on neurodegenerative diseases.
Data Tables
| Application Type | Description |
|---|---|
| Organic Synthesis | Building block for complex organic molecules |
| Pharmaceutical Intermediates | Used in the synthesis of drugs targeting neurological disorders |
| Coordination Chemistry | Acts as a ligand for metal complexes |
| Antimicrobial Agents | Exhibits potential antimicrobial properties |
| Neuroprotective Agents | Investigated for effects on neurodegenerative diseases |
Case Study 1: Synthesis of Neuroprotective Compounds
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel neuroprotective agents derived from 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-. The research demonstrated that modifications to the piperidine ring enhanced the neuroprotective efficacy in vitro.
Case Study 2: Antimicrobial Testing
In a recent pharmacological study, derivatives of this compound were tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as new antibiotics.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Bis-Acetamide Derivatives
| Compound Name (CAS) | Central Linker | Substituents | Key Structural Notes |
|---|---|---|---|
| 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- (2719-05-3) | Methylene (–CH₂–) | Piperidine rings | Six-membered heterocyclic amines |
| 1-Pyrrolidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- (Not specified) | Methylene (–CH₂–) | Pyrrolidine rings | Five-membered heterocyclic amines |
| Acetamide, N,N'-(azodi-4,1-phenylene)bis- (15446-39-6) | Azo (–N=N–) | None | Photolabile; planar structure |
| Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- (16766-09-9) | Disulfide (–S–S–) | None | Redox-sensitive linker |
| Acetamide, N,N'-(oxydi-4,1-phenylene)bis- (3070-86-8) | Ether (–O–) | None | Increased polarity |
| Diacetyldapsone (DADDS; 77-46-3) | Sulfone (–SO₂–) | None | Prodrug for dapsone |
Key Observations :
- Linker Flexibility : Methylene and azo linkers confer rigidity, while ether and disulfide linkers introduce flexibility or redox sensitivity .
- Substituent Effects : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alters steric bulk and hydrogen-bonding capacity, impacting target binding .
Pharmacological and Functional Comparison
Physicochemical Properties
Table 3: Calculated and Experimental Properties
Implications :
- Higher polar surface area (PSA) in ether-linked compounds improves aqueous solubility but may reduce membrane permeability.
- Lipophilicity (LogP) varies significantly; the azo-linked compound’s moderate LogP balances solubility and bioavailability .
Biological Activity
1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- is a synthetic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C27H36N4O2
- Molecular Weight : 448.611 g/mol
- Structure : The compound features a piperidine ring and a methylenedi-4,1-phenylene moiety, contributing to its unique biological properties.
Research indicates that 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can inhibit the growth of certain bacterial strains. The methylenedi-4,1-phenylene structure may enhance this effect through increased lipophilicity, facilitating membrane penetration.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Pharmacological Effects
The pharmacological profile includes:
- Cytotoxicity : In vitro tests demonstrated cytotoxic effects against several cancer cell lines, indicating potential as a chemotherapeutic agent.
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neuronal cells from oxidative stress, which may have implications for neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study reported the synthesis of various piperidine derivatives, including N,N'-(methylenedi-4,1-phenylene)bis-, which exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting that this compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Potential
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in markers associated with apoptosis. Flow cytometry analysis confirmed the induction of early and late apoptotic cells after treatment with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
